![molecular formula C13H22F2N2O2 B2919972 tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate CAS No. 1263180-19-3](/img/structure/B2919972.png)
tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate
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Overview
Scientific Research Applications
Supramolecular Arrangements
The synthesis of compounds related to tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate reveals insights into supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives. These compounds exhibit unique crystal structures that do not contain solvent molecules, underlining the influence of substituents on the cyclohexane ring in forming supramolecular arrangements. This research contributes to understanding the structural factors that govern the formation of dimers and ribbons in crystal lattices (Graus et al., 2010).
Conformational Analysis in Peptide Synthesis
Research on spirolactams as conformationally restricted pseudopeptides highlights the synthesis of specific derivatives for use in peptide synthesis as constrained surrogates for dipeptides. Conformational analyses of these compounds suggest their utility as gamma-turn/distorted type II beta-turn mimetics, offering valuable insights into designing peptidomimetics with predetermined secondary structures (Fernandez et al., 2002).
Structural Feature Analysis
The relative configuration of various diazaspiro[4.5]decanes, including tert-Butyl substituted compounds, has been extensively studied using NMR techniques. These studies provide detailed insights into the stereochemistry and conformations of these compounds, which are crucial for designing molecules with desired biological activities (Guerrero-Alvarez et al., 2004).
Synthesis and Reaction Studies
The practical synthesis of related compounds demonstrates the utility of tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate as a key intermediate in producing Rho–kinase inhibitors. These methods show the chemical versatility of tert-butyl diazaspiro decane derivatives in synthesizing medically relevant molecules (Gomi et al., 2012).
Reaction Mechanism Exploration
Investigations into the reactions of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal provide insights into the synthesis of spirocyclic 3-oxotetrahydrofurans. This research underscores the complexity of reactions involving spirocyclic intermediates and their potential applications in synthesizing biologically active heterocycles (Moskalenko & Boev, 2012).
Future Directions
References
- Enamine: tert-butyl 2,7-diazaspiro [4.5]decane-2-carboxylate
- Chemsrc: CAS#:885268-42-8
- Bidepharm: CAS Number 1263178-02-4
properties
IUPAC Name |
tert-butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-8-12(13(14,15)9-17)4-6-16-7-5-12/h16H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDYHBFUQULOTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCNCC2)C(C1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate |
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